molecular formula C10H9BrN2O2 B15087311 methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate

methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate

Cat. No.: B15087311
M. Wt: 269.09 g/mol
InChI Key: ZBTAAEPRTBQKSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the bromination of 1-methyl-1H-benzo[d]imidazole-5-carboxylate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-bromo-1-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3

InChI Key

ZBTAAEPRTBQKSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1Br

Origin of Product

United States

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